2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an oxaspiro ring system, which is a bicyclic structure containing an oxygen atom. The compound’s molecular formula is C10H19NO, and it has a molecular weight of 169.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine typically involves the formation of the spirocyclic ring system followed by the introduction of the ethan-1-amine group. One common synthetic route includes the cyclization of a suitable precursor molecule under acidic or basic conditions to form the oxaspiro ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the oxaspiro ring to a more saturated form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce more saturated spirocyclic compounds .
Scientific Research Applications
2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving spirocyclic structures and their biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine involves its interaction with specific molecular targets. The oxaspiro ring system can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The ethan-1-amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
2-{7-oxaspiro[3.5]nonan-6-yl}ethan-1-amine: Similar spirocyclic structure but with different positioning of the oxygen atom.
2-{2-oxaspiro[3.5]nonan-7-yl}ethan-1-amine: The compound itself, used as a reference for comparison.
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of both an oxaspiro ring and an ethan-1-amine group. This combination of features makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
2731006-98-5 |
---|---|
Molecular Formula |
C10H19NO |
Molecular Weight |
169.26 g/mol |
IUPAC Name |
2-(2-oxaspiro[3.5]nonan-7-yl)ethanamine |
InChI |
InChI=1S/C10H19NO/c11-6-3-9-1-4-10(5-2-9)7-12-8-10/h9H,1-8,11H2 |
InChI Key |
CGANCTUGUWFVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1CCN)COC2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.